Orthogonal Deprotection Selectivity: MEM vs. MOM Ethers Under Lewis Acid Conditions
The MEM (2-methoxyethoxymethyl) protecting group delivered by this stannane reagent exhibits quantifiably higher reactivity toward Lewis acid-mediated deprotection compared to the analogous MOM (methoxymethyl) group [1]. This orthogonal selectivity is critical in complex molecule synthesis where multiple acetal-type protecting groups must be removed sequentially. While both MEM and MOM ethers are acid-labile acetals, MEM ethers undergo significantly faster cleavage with chelating Lewis acids such as ZnBr₂ due to the ability of the additional oxygen atom in the MEM chain to engage in bidentate coordination to the metal center. Under identical conditions (ZnBr₂, CH₂Cl₂, room temperature), MEM ether deprotection typically proceeds to completion within 30–60 minutes, whereas MOM ethers require either stronger Brønsted acid conditions (TFA, dilute HCl) or extended reaction times (>12 h) for comparable conversion [1].
| Evidence Dimension | Deprotection rate under Lewis acid conditions |
|---|---|
| Target Compound Data | MEM ether: complete deprotection with ZnBr₂ in CH₂Cl₂ within 30–60 min at room temperature [1] |
| Comparator Or Baseline | MOM ether: requires TFA or dilute HCl (Brønsted acid) for deprotection; substantially slower under ZnBr₂ alone [1] |
| Quantified Difference | Estimated >10-fold difference in deprotection rate under chelating Lewis acid conditions (ZnBr₂); exact rate constants not reported in available sources |
| Conditions | ZnBr₂ (Lewis acid), CH₂Cl₂, ambient temperature (inferred from standard acetal deprotection protocols) |
Why This Matters
This orthogonal deprotection selectivity allows researchers to remove MEM groups in the presence of MOM, BOM, or silyl ethers, enabling chemoselective deprotection strategies that are impossible with a single protecting group reagent—directly impacting procurement choice when multi-step synthetic routes require sequential unmasking of hydroxyl groups.
- [1] Chem-Station. Acetal Protective Groups — Orthogonal Deprotection of MOM, MEM, BOM, and MTM Ethers. 2009. View Source
